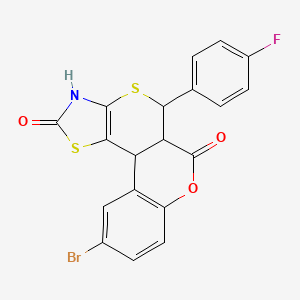
C19H11BrFNO3S2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
この化合物は、臭素、フッ素、窒素、酸素、硫黄原子を含む複雑な有機分子です。
合成方法
合成経路と反応条件
C19H11BrFNO3S2 の合成には、主要な中間体の生成とその後の特定の条件下での反応を含む複数のステップが含まれます。合成経路は通常、コア構造の調製から始まり、その後、臭素、フッ素、その他の官能基が導入されます。これらの反応に使用される一般的な試薬には、臭素化剤、フッ素化剤、および反応を促進するためのさまざまな触媒が含まれます。
工業生産方法
この化合物の工業生産には、高収率と高純度を確保するために最適化された反応条件を使用した大規模合成が含まれる場合があります。連続フローリアクターや自動合成システムなどの技術を使用して、製造プロセスを合理化することができます。環境に優しい溶媒と試薬の使用も、環境への影響を最小限に抑えるために検討されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of C19H11BrFNO3S2 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of bromine, fluorine, and other functional groups. Common reagents used in these reactions include brominating agents, fluorinating agents, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact.
化学反応の分析
反応の種類
C19H11BrFNO3S2: には、次のようなさまざまな種類の化学反応が起こります。
酸化: この化合物は、スルホキシドまたはスルホンを生成するために酸化することができます。
還元: 還元反応は、チオールまたはアミンの生成につながる可能性があります。
置換: ハロゲン原子(臭素とフッ素)は、求核置換反応によって他の官能基に置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。
還元: 水素化リチウムアルミニウムと水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: アミン、チオール、アルコールなどの求核剤は、塩基性または酸性条件下で使用できます。
主要な生成物
これらの反応から生成される主要な生成物は、使用された特定の試薬と条件によって異なります。たとえば、酸化はスルホキシドまたはスルホンを生成する可能性がありますが、還元はチオールまたはアミンを生成する可能性があります。
科学研究への応用
This compound: は、次のような科学研究に幅広い用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: その潜在的な生物活性と生体分子との相互作用について調査されています。
医学: 抗炎症作用や抗がん作用など、その潜在的な治療効果について検討されています。
産業: 先端材料や化学プロセスの開発に利用されています。
科学的研究の応用
C19H11BrFNO3S2: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
C19H11BrFNO3S2 の作用機序には、特定の分子標的および経路との相互作用が含まれます。この化合物は、酵素または受容体に結合し、その活性を調節し、さまざまな生物学的効果をもたらす可能性があります。正確な経路と標的は、特定の用途と使用状況によって異なります。
類似の化合物との比較
This compound: は、その独自性を強調するために他の類似の化合物と比較することができます。類似の化合物には以下が含まれます。
- (1S,10R,11S)-4-bromo-11-(4-chlorophenyl)-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.0{2,7}.0{13,17}]heptadeca-2(7),3,5,13(17)-tetraene-9,15-dione
- (1S,10R,11S)-4-bromo-11-(4-methylphenyl)-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.0{2,7}.0{13,17}]heptadeca-2(7),3,5,13(17)-tetraene-9,15-dione
これらの化合物は、同様のコア構造を共有していますが、フェニル環に結合した置換基が異なります。異なる置換基の存在は、化合物の化学的および生物学的特性に大きな影響を与える可能性があり、This compound を特定の用途と効果においてユニークなものにしています。
類似化合物との比較
C19H11BrFNO3S2: can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
- (1S,10R,11S)-4-bromo-11-(4-chlorophenyl)-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.0{2,7}.0{13,17}]heptadeca-2(7),3,5,13(17)-tetraene-9,15-dione
- (1S,10R,11S)-4-bromo-11-(4-methylphenyl)-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.0{2,7}.0{13,17}]heptadeca-2(7),3,5,13(17)-tetraene-9,15-dione
These compounds share a similar core structure but differ in the substituents attached to the phenyl ring. The presence of different substituents can significantly impact the chemical and biological properties of the compounds, making This compound unique in its specific applications and effects.
特性
分子式 |
C19H11BrFNO3S2 |
|---|---|
分子量 |
464.3 g/mol |
IUPAC名 |
4-bromo-11-(4-fluorophenyl)-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-9,15-dione |
InChI |
InChI=1S/C19H11BrFNO3S2/c20-9-3-6-12-11(7-9)13-14(18(23)25-12)15(8-1-4-10(21)5-2-8)26-17-16(13)27-19(24)22-17/h1-7,13-15H,(H,22,24) |
InChIキー |
LVDSYUCPEJSAIB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2C3C(C4=C(C=CC(=C4)Br)OC3=O)C5=C(S2)NC(=O)S5)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-hydroxypropyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12167383.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(1Z)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B12167386.png)
![ethyl 2-{(3E)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12167393.png)

![2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]acetamide](/img/structure/B12167410.png)
![2-(4-methoxy-1H-indol-1-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B12167412.png)

methanolate](/img/structure/B12167424.png)
![N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide](/img/structure/B12167428.png)
![N-{2-[(3-fluorobenzyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide](/img/structure/B12167434.png)


![[4-(3,4-dichlorophenyl)piperazin-1-yl][3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B12167449.png)

